Ethyl 2-cyanododecanoate
Overview
Description
Ethyl 2-cyanododecanoate is an organic compound with the molecular formula C15H27NO2This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyanododecanoate can be synthesized through the esterification of 2-cyanododecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyanododecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 2-cyanododecanoic acid and ethanol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-cyanododecanoic acid and ethanol.
Reduction: 2-aminododecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyanododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-cyanododecanoate depends on the specific reactions it undergoes. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of 2-cyanododecanoic acid and ethanol. In reduction reactions, the nitrile group is converted to an amine through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Ethyl 2-cyanoacetate: Similar in structure but with a shorter carbon chain.
Methyl 2-cyanododecanoate: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyanopropanoate: Similar but with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length and the presence of both ester and nitrile functional groups. This combination of features makes it a versatile intermediate in organic synthesis and valuable for producing compounds with specific properties .
Properties
IUPAC Name |
ethyl 2-cyanododecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-3-5-6-7-8-9-10-11-12-14(13-16)15(17)18-4-2/h14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSUODJXMVOWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565067 | |
Record name | Ethyl 2-cyanododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26526-78-3 | |
Record name | Ethyl 2-cyanododecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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